1-Phenylhepta-1,6-dien-3-ol
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Overview
Description
1-Phenylhepta-1,6-dien-3-ol is an organic compound characterized by a seven-carbon chain with a phenyl group attached to the first carbon and a hydroxyl group on the third carbon. This compound is part of the diarylheptanoid family, which is known for its diverse biological activities and presence in various natural sources .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylhepta-1,6-dien-3-ol can be synthesized through several methods. One common approach involves the radical alkenyl migration of allylic alcohols. This method includes a regioselective perfluoroalkyl radical addition followed by alkenyl migration and deprotonation to generate a ketyl radical anion . Another method involves the total synthesis of natural diarylheptanoids, which includes the use of various reagents and catalysts to achieve the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylhepta-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of phenylheptanone derivatives.
Reduction: Formation of phenylheptanol derivatives.
Substitution: Formation of brominated or nitrated phenylheptanol derivatives.
Scientific Research Applications
1-Phenylhepta-1,6-dien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 1-Phenylhepta-1,6-dien-3-ol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
3-Methyl-1,6-heptadien-3-ol: Similar structure with a methyl group instead of a phenyl group.
2,6-Dimethylhepta-1,6-dien-3-ol acetate: Used as an insect pheromone.
Uniqueness: 1-Phenylhepta-1,6-dien-3-ol is unique due to its phenyl group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the phenyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
819883-97-1 |
---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-phenylhepta-1,6-dien-3-ol |
InChI |
InChI=1S/C13H16O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h2,4-8,10-11,13-14H,1,3,9H2 |
InChI Key |
ALECYLSDVOSABX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
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